Propofol-d17

Catalog No.
S1770065
CAS No.
1261393-54-7
M.F
C12H18O
M. Wt
195.379
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propofol-d17

CAS Number

1261393-54-7

Product Name

Propofol-d17

IUPAC Name

3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol

Molecular Formula

C12H18O

Molecular Weight

195.379

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

OLBCVFGFOZPWHH-ACWNEFEHSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O

Synonyms

2,6-Bis(1-methylethyl)phenol-d17; 2,6-Diisopropylphenol-d17; 2,6-Bis(isopropyl)phenol-d17; 2,6-Diisopropylphenol-d17; Ampofol-d17; Anepol-d17; Aquafol-d17; Diprifusor-d17; Diprivan-d17; Diprivan 10-d17; Diprofol-d17; Disoprivan-d17; Disoprofol-d17; F

Studying Propofol's Localization and Interactions:

  • Propofol is a commonly used anesthetic medication, but its exact mechanism of action remains incompletely understood. Propofol-d17, where some hydrogen atoms are replaced with deuterium (a heavier isotope of hydrogen), allows researchers to track the distribution and interaction of propofol within cells and tissues using specialized techniques like stimulated Raman scattering (SRS) microscopy.
  • By comparing the signal from propofol-d17 to the surrounding environment, scientists can gain insights into how propofol interacts with different cellular components, such as membranes and proteins. This information is crucial for understanding its anesthetic effects and potential side effects.

Investigating Propofol's Metabolism and Elimination:

  • Propofol undergoes various metabolic processes in the body. Propofol-d17 can be used to trace these metabolic pathways by observing the distribution and changes in its deuterium labeling.
  • Researchers can track the movement of propofol-d17 through different organs and tissues, as well as study its breakdown products and their excretion patterns. This information helps in understanding the body's handling of propofol and potential variations in individuals.

Developing New Imaging Techniques:

  • Propofol-d17 serves as a valuable tool for developing and optimizing new imaging techniques, particularly those utilizing SRS microscopy.
  • Its distinct Raman signature allows researchers to calibrate and test the sensitivity and resolution of these microscopy methods, ultimately leading to improved capabilities for studying various biological processes at the cellular and molecular level.

Propofol-d17 is a deuterated analog of propofol, where all hydrogen atoms in the molecular structure are replaced with deuterium atoms. This modification enhances the compound's stability and allows for unique analytical applications, particularly in imaging techniques. Propofol-d17 has a molecular weight of approximately 195.38 g/mol and retains the anesthetic properties of its non-deuterated counterpart while providing distinct spectral characteristics due to the presence of deuterium .

As propofol, including those related to its interaction with gamma-aminobutyric acid type A receptors (GABAA receptors) and glutamate receptors. The deuteration may influence reaction kinetics and mechanisms, allowing for more precise studies in pharmacokinetics and pharmacodynamics. The compound is stable under normal conditions but should be kept away from strong acids, bases, and oxidizing agents to prevent degradation .

Propofol-d17 exhibits potent anesthetic properties, primarily acting as a positive allosteric modulator of GABAA receptors, which enhances inhibitory neurotransmission in the central nervous system. It also inhibits excitatory neurotransmission mediated by glutamate receptors. Studies have shown that propofol-d17 can be effectively visualized in living neurons using stimulated Raman scattering microscopy, allowing researchers to monitor its dynamics and interactions at the cellular level .

The synthesis of propofol-d17 typically involves the following steps:

  • Deuteration: The starting material, non-deuterated propofol, is subjected to deuteration processes using deuterated solvents or reagents.
  • Purification: The resulting product is purified through techniques such as chromatography to ensure high purity levels.
  • Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and assess purity .

Propofol-d17 has several applications in both research and clinical settings:

  • Anesthesia Research: Its unique spectral properties allow for detailed studies on anesthetic mechanisms and interactions with neuronal membranes.
  • Imaging Techniques: Propofol-d17 can be used in advanced imaging methods like stimulated Raman scattering microscopy to visualize its dynamics in live cells.
  • Pharmacokinetic Studies: The deuterated form provides insights into drug metabolism and distribution without interference from endogenous substances .

Interaction studies involving propofol-d17 focus on its binding affinity and kinetics with various receptors, particularly GABAA and glutamate receptors. Research indicates that the presence of deuterium alters the binding dynamics compared to non-deuterated propofol, allowing for a better understanding of anesthetic action at the molecular level. Time-lapse imaging studies have demonstrated that propofol-d17 interacts primarily with neuronal plasma membranes, providing insights into its cellular uptake and washout dynamics .

CompoundStructure SimilarityUnique Features
PropofolYesNon-deuterated version; widely used anesthetic.
AlfentanilModerateOpioid analgesic; different mechanism of action.
ThiopentalModerateBarbiturate; longer duration of action compared to propofol.
DexmedetomidineModerateAlpha-2 adrenergic agonist; sedative rather than anesthetic effects.

Propofol-d17's unique deuteration allows for distinct analytical applications that are not available with these other compounds, making it particularly valuable in research settings focused on anesthetics .

Dates

Modify: 2023-08-15

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